molecular formula C23H21N3O2S B2428970 4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 1796964-18-5

4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B2428970
CAS No.: 1796964-18-5
M. Wt: 403.5
InChI Key: VRGXLKOJXUOEBE-UHFFFAOYSA-N
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Description

4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with benzyl and methoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-27-21-14-19(12-13-20(21)28-16-18-10-6-3-7-11-18)22-24-25-23(29)26(22)15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGXLKOJXUOEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=S)N2CC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions: The benzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. Benzyl bromide and vanillin derivatives are often used as starting materials for these substitutions.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl bromide, vanillin derivatives, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have demonstrated broad-spectrum antimicrobial properties. Research indicates that compounds similar to 4-benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Efficacy : Triazole derivatives have been synthesized and evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies show that certain triazole hybrids possess minimum inhibitory concentrations (MIC) lower than standard antibiotics such as ciprofloxacin and vancomycin, indicating enhanced potency against resistant strains .
  • Antifungal Properties : Similar compounds have shown effectiveness against fungal pathogens. The presence of specific substituents on the phenyl ring enhances the antifungal activity of these triazoles, making them potential candidates for treating fungal infections .

Anticancer Potential

Recent studies highlight the anticancer properties of triazole derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example:

  • Inhibition of Cancer Cell Growth : Compounds with a triazole core have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This effect is attributed to their ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

Case Study 1: Antimicrobial Hybrid Synthesis

A study synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Among the synthesized compounds, one derivative exhibited an MIC of 0.25 μg/mL against MRSA, significantly outperforming conventional antibiotics . This study underscores the potential of this compound as an effective antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

In another research initiative, a library of triazole compounds was screened for anticancer activity against various human cancer cell lines. One compound similar to this compound demonstrated a dose-dependent reduction in cell viability across multiple cancer types, suggesting a promising avenue for further development in cancer therapeutics .

Comparative Data Table

Application Area Compound Activity MIC (μg/mL) Reference
AntimicrobialTriazole Derivative AAgainst MRSA0.25
AntifungalTriazole Derivative BAgainst Candida albicans0.5
AnticancerTriazole Derivative CInhibition of Cell GrowthN/A

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit fungal enzymes, leading to antifungal effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
  • 4-Benzyl-3-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione
  • 4-Benzyl-3-(3-methoxy-4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione

Uniqueness

4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy and phenylmethoxy groups may enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione is a member of the triazole family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antifungal, and anticancer applications. The unique structure of this compound, characterized by the presence of a triazole ring and multiple aromatic substitutions, contributes to its biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C23H21N3O2S
Molecular Weight 403.49 g/mol
CAS Number 1796964-18-5

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interaction with various molecular targets. Recent studies have highlighted its potential in the following areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve the inhibition of specific enzymes crucial for microbial survival.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has shown effectiveness against several fungal pathogens by disrupting ergosterol synthesis in fungal cell membranes. This disruption leads to increased permeability and ultimately cell death.

Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have indicated that it induces apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of proliferative signaling pathways.

The biological activity of this compound can be explained through its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes such as cytochrome P450 enzymes involved in drug metabolism and synthesis pathways in fungi.
  • Receptor Interaction : The compound may interact with receptors on cancer cells, leading to altered signaling pathways that promote apoptosis.
  • Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function within microbial cells, it exerts its antimicrobial effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in International Journal of Biology and Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, showcasing its potential as an antifungal agent .

Study 3: Anticancer Potential

Research published in Cancer Letters highlighted that treatment with this triazole derivative resulted in a dose-dependent decrease in cell viability in human melanoma cells (VMM917). Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest and triggered apoptosis pathways .

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for preparing 4-benzyl-1,2,4-triazole-5-thione derivatives, and how can reaction conditions be optimized for higher yields? A:

  • Synthetic Routes : The core structure is typically synthesized via condensation reactions. For example, 4-amino-triazole-5-thione intermediates can react with aldehydes (e.g., benzaldehyde derivatives) under acidic conditions .
  • Optimization Strategies :
    • Catalysts : Use Lewis acids like AlCl₃ to accelerate condensation .
    • Solvents : Polar aprotic solvents (e.g., chloroform) under reflux improve reaction efficiency .
    • Time/Temperature : Extended reflux (6–12 hours) ensures complete conversion .
  • Scalability : Transitioning to continuous flow reactors may enhance reproducibility for gram-scale synthesis .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of this compound, and how are discrepancies in crystallographic data resolved? A:

  • Primary Techniques :
    • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 53.02° between triazole and methoxybenzene rings), and hydrogen-bonding networks (e.g., N–H⋯S dimers) .
    • Spectroscopy :
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., benzyl vs. methoxyphenyl groups) .
  • IR : Confirms thione (C=S, ~1200 cm⁻¹) and triazole (C–N, ~1500 cm⁻¹) functionalities .
  • Data Resolution : Discrepancies in crystallographic parameters (e.g., R-factor variations) are addressed using software like SHELXL for refinement and validation .

Advanced Computational Modeling

Q: How can density functional theory (DFT) and molecular docking elucidate the electronic properties and bioactivity of this compound? A:

  • DFT Applications :
    • Electronic Structure : Calculates HOMO-LUMO gaps to predict reactivity (e.g., electron-rich thione sulfur as a nucleophilic site) .
    • Solvatochromism : Models solvent effects on UV-Vis absorption for solubility studies .
  • Molecular Docking : Screens interactions with biological targets (e.g., enzyme active sites) by simulating binding affinities and poses .

Pharmacological Mechanism Analysis

Q: What methodologies identify the biological targets of this compound, such as enzyme inhibition or receptor modulation? A:

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-dependent assays (e.g., IC₅₀ determination) against targets like methionine aminopeptidase .
    • Antimicrobial Testing : Agar diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • Mechanistic Probes :
    • SAR Studies : Modifying substituents (e.g., methoxy vs. hydroxyl groups) to assess impact on bioactivity .
    • Kinetic Analysis : Measures time-dependent inhibition to distinguish competitive vs. non-competitive binding .

Addressing Data Contradictions

Q: How should researchers resolve conflicting spectral or crystallographic data for this compound? A:

  • Cross-Validation : Compare XRD data with computational models (e.g., Mercury or ORTEP-3 for structural overlays) .
  • Error Analysis : Apply statistical tools (e.g., R-factor comparison in SHELXL) to identify outliers in crystallographic refinements .
  • Multi-Technique Approach : Use complementary methods (e.g., NMR coupling constants vs. XRD torsion angles) to confirm substituent orientation .

Structure-Activity Relationship (SAR) Studies

Q: What strategies optimize the bioactivity of triazole-5-thione derivatives through structural modifications? A:

  • Key Modifications :
    • Substituent Bulkiness : Bulky groups (e.g., 4-tert-butylphenyl) enhance hydrophobic interactions with target proteins .
    • Electron Density : Electron-withdrawing groups (e.g., nitro) increase thione acidity, improving metal-binding capacity in enzyme inhibition .
  • Methodology :
    • Mannich Base Derivatives : Introduce aminomethyl groups to enhance solubility and antimicrobial potency .
    • High-Throughput Screening : Libraries of analogs are tested against diverse targets to map pharmacophore requirements .

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